molecular formula C20H28N4S B2812298 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea CAS No. 705957-76-2

1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea

Cat. No.: B2812298
CAS No.: 705957-76-2
M. Wt: 356.53
InChI Key: OWAZAURZBHZMBQ-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea is a synthetic thiourea derivative provided for scientific research and development. Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry, recognized for their diverse biological potential . Recent scientific literature highlights that novel thiourea-based compounds are being explored for their activity against multidrug-resistant bacterial and fungal pathogens . In particular, thiourea scaffolds show promise for targeting Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which represent a major global healthcare challenge . Furthermore, certain structurally related diaryl urea and thiourea derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, establishing them as a class of interest in anticancer drug discovery . The structure of this compound, which incorporates a 2,5-dimethylphenyl group, is based on a scaffold common in many antimicrobial compounds . Its mechanism of action is likely multifaceted, but may involve interaction with essential enzymes or cellular targets, a characteristic observed in other bioactive thiourea complexes . This product is intended for use in bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored under inert conditions at -20°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,5-dimethylphenyl)-1-(1-pyridin-3-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4S/c1-15-8-9-16(2)19(13-15)22-20(25)24(12-11-23(4)5)17(3)18-7-6-10-21-14-18/h6-10,13-14,17H,11-12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAZAURZBHZMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N(CCN(C)C)C(C)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2,5-dimethylphenyl isothiocyanate with 1-(pyridin-3-yl)ethylamine under controlled conditions to form an intermediate.

    Addition of Dimethylaminoethyl Group: The intermediate is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Synthesis of the Compound

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the direct reaction of carbonyl compounds with thiourea. The specific compound under discussion can be synthesized through multi-step reactions involving appropriate precursors, often yielding moderate to high purity levels suitable for biological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that certain thiourea derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells .

Other Biological Activities

In addition to anticancer properties, thiourea compounds have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against a range of pathogens, making them candidates for further development as antibacterial or antifungal agents.
  • Anti-inflammatory Effects : Certain thiourea derivatives have been shown to possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Case Studies and Research Findings

A comprehensive review of recent literature reveals several case studies focusing on the biological evaluation of thiourea derivatives:

Study Objective Findings
Study 1Evaluate antiproliferative activityIdentified significant inhibition of MDA-MB-231 cells by a related thiourea derivative .
Study 2Investigate kinase inhibitionDemonstrated moderate inhibition of Raf-1 activity by certain thiourea compounds .
Study 3Assess antimicrobial efficacyFound promising results against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism by which 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Key Features Molecular Weight
Target Compound 2-(Dimethylamino)ethyl, 2,5-dimethylphenyl, 1-(pyridin-3-yl)ethyl Balanced polarity (pyridine + dimethylamino), moderate lipophilicity ~393.5 g/mol
1-[2-(2,5-Dimethylindol-3-yl)ethyl]-3-methyl-1-(2-thienylmethyl)thiourea Indole, thienylmethyl High lipophilicity (indole + thiophene), potential π-π stacking ~427.5 g/mol
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Diphenylethyl, naphthylethyl Extreme lipophilicity (naphthalene), stereospecific interactions ~453.6 g/mol

Table 2: Physicochemical Properties

Property Target Compound Indole-Thienyl Derivative Naphthalene Derivative
logP (Predicted) ~3.2 ~4.5 ~5.8
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 6 5
Solubility (Water) Moderate (dimethylamino enhances solubility) Low (indole/thiophene reduce polarity) Very Low (naphthalene dominates)

Biological Activity

The compound 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific thiourea compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of the compound can be depicted as follows:

C18H24N4S\text{C}_{18}\text{H}_{24}\text{N}_4\text{S}

This indicates a complex arrangement that may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. A study highlighted that thioureas can inhibit the growth of various pathogenic bacteria and fungi due to their ability to disrupt cellular processes.

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1E. coli8
2S. aureus4
3C. albicans16
4P. aeruginosa32

Anticancer Activity

Thiourea derivatives have shown promising results in cancer research. The compound demonstrates inhibitory effects on various cancer cell lines, with studies reporting IC50 values indicating its potency against tumors.

Table 2: Anticancer Activity of Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1HeLa15
2MCF-710
3A54912

The biological activity of thioureas is often attributed to their ability to form hydrogen bonds and interact with enzyme active sites. This interaction can inhibit essential biological pathways such as those involved in cell proliferation and survival.

Case Studies

  • Antibacterial Efficacy : A study on a series of thiourea derivatives demonstrated their effectiveness against multidrug-resistant strains of bacteria, showcasing the potential for developing new antibiotics.
  • Anticancer Properties : Research indicated that certain thiourea derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways, providing insight into their therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-(dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea?

The synthesis typically involves multi-step reactions, starting with the sequential alkylation of thiourea precursors. Key steps include:

  • Stepwise alkylation : Reacting a primary amine (e.g., 2-(dimethylamino)ethylamine) with isothiocyanate derivatives under controlled pH (6–7) and temperature (0–5°C) to avoid side reactions .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Q. How is the structural integrity of this thiourea derivative confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions. For example, the thiourea moiety (-NH-CS-NH-) shows characteristic deshielded proton peaks at δ 9.2–10.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Q. What are the recommended methods for purifying this compound?

  • Liquid-liquid extraction : Partition between dichloromethane and water to remove hydrophilic impurities.
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals. Monitor crystal growth via polarized light microscopy to ensure uniformity .

Q. How do substituents (e.g., dimethylphenyl, pyridinyl) influence the compound’s reactivity?

  • The 2,5-dimethylphenyl group enhances steric hindrance, reducing nucleophilic attack at the thiourea sulfur.
  • The pyridin-3-yl moiety introduces π-π stacking potential, affecting solubility in polar solvents like DMSO. Comparative studies with analogs (e.g., 1-(3,5-dimethylphenyl) derivatives) show altered reaction kinetics in SN2 pathways .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, optimizing ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd).
  • Inert conditions : Conduct reactions under argon to prevent oxidation of thiol intermediates. Real-time monitoring via FT-IR can detect byproduct formation (e.g., disulfides) .

Q. How does the compound behave under varying pH and temperature conditions?

  • pH stability : Use phosphate buffers (pH 3–10) to assess degradation. LC-MS identifies hydrolysis products (e.g., release of dimethylaminoethylamine at pH < 4).
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C, critical for storage recommendations .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-GTPγS) to test affinity for G-protein-coupled receptors.
  • Cytotoxicity screening : Perform MTT assays on HEK293 cells, comparing IC₅₀ values against structurally similar thioureas to establish SAR (structure-activity relationships) .

Q. How can computational modeling guide the design of analogs with improved efficacy?

  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Focus on hydrogen bonds between the thiourea group and catalytic lysine residues.
  • QSAR studies : Apply partial least squares (PLS) regression to correlate logP values with cellular permeability data .

Q. How should researchers address contradictions in reported bioactivity data?

  • Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers.
  • Experimental replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry. For example, intermolecular hydrogen bonds between thiourea and pyridinyl groups stabilize the lattice .
  • Solid-state NMR : Compare 15^15N chemical shifts with solution-state data to assess conformational flexibility .

Methodological and Theoretical Considerations

  • Theoretical frameworks : Link studies to the "electron-deficient thiourea" concept, where substituents modulate electron density at the sulfur atom, affecting nucleophilicity .
  • Data validation : Cross-validate HPLC purity data with 19^19F NMR (if fluorine tags are used) to detect trace impurities .

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